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Crystal Structure from XRD Analysis

The core crystal structure information, as determined by single-crystal X-ray diffraction, is summarized in

the table below.

Property Description

Key Structural Features Double bonds located at C(2)-N(2) and C(3)-N(3) positions [1].

Resonance & Electronic The 3-amino group donates its unpaired electrons and resonates through

Structure the C(1)-N(1) bond with the 1,2,4-triazine ring [1].
Intermolecular The crystal structure is stabilized by two intermolecular hydrogen
Interactions bonds [1].

Methodological Insights

While the search results lack a step-by-step XRD protocol, they provide details on complementary

computational and experimental methods used to study the molecule's structure.
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e Computational Validation: Theoretical calculations using Density Functional Theory (DFT) and
MP2 methods with the 6-311++G(d,p) basis set show that the optimized geometrical parameters of
the most stable tautomer (3-atz1) are consistent with experimental XRD data. The reported deviations
are within 0.011 A for bond lengths and 0.338° for bond angles [2].

e Spectroscopic Characterization: Experimental vibrational spectra (IR and Raman) of 3-amino-
1,2,4-triazine have been recorded for the solid state (using KBr discs) and in various solutions
(DMSO, water). These spectra are used to validate the computational models [2].

The following diagram illustrates the key structural features and intermolecular interactions described in the

XRD analysis:
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Click to download full resolution via product page

Therapeutic Relevance & Drug Discovery Context

The structural studies of 3-amine-1,2,4-triazine are driven by its promising biological activity. Recent

research highlights its role as a core scaffold in developing new anticancer agents.
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e Target Role: Derivatives of 3-amino-1,2,4-triazine are designed as potent and selective inhibitors of
Pyruvate Dehydrogenase Kinases (PDKs), specifically PDK1 and PDK4 [3] [4].

¢ Therapeutic Application: PDK inhibition is a strategic approach to combat metabolic reprogramming
(the Warburg effect) in cancer cells. These 3-amino-1,2,4-triazine-based inhibitors have shown
promising antitumor activity in models of KRAS-mutant pancreatic ductal adenocarcinoma
(PDAC), a patrticularly aggressive and treatment-resistant cancer [3] [4].

¢ Synthesis: These derivatives are often synthesized via a molecular hybridization approach, cyclizing
bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate [3] [4].

The workflow below outlines the process from structural analysis to therapeutic application:
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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